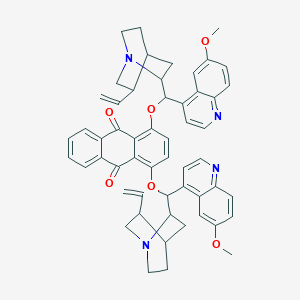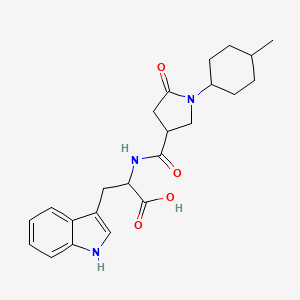
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan is a complex organic compound that combines a tryptophan moiety with a substituted pyrrolidine and cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan typically involves multi-step organic synthesis. One common route starts with the protection of the tryptophan amino group, followed by the formation of the pyrrolidine ring through cyclization reactions. The introduction of the 4-methylcyclohexyl group can be achieved via alkylation reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group in the pyrrolidine ring.
Substitution: The aromatic ring of the tryptophan moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its tryptophan moiety, which is known to interact with various proteins and enzymes.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could act as a modulator of neurotransmitter systems, making it a candidate for the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The tryptophan moiety can bind to active sites, while the pyrrolidine and cyclohexyl groups can modulate the compound’s overall binding affinity and specificity. This interaction can lead to the activation or inhibition of biochemical pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)phenylalanine: Similar structure but with a phenylalanine moiety instead of tryptophan.
(1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tyrosine: Contains a tyrosine moiety, offering different biochemical properties.
Uniqueness
The uniqueness of (1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl)tryptophan lies in its combination of structural elements, which provides a distinct set of chemical and biological properties. The presence of the tryptophan moiety allows for specific interactions with proteins, while the substituted pyrrolidine and cyclohexyl groups offer additional sites for chemical modification and functionalization.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C23H29N3O4 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-2-[[1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C23H29N3O4/c1-14-6-8-17(9-7-14)26-13-16(11-21(26)27)22(28)25-20(23(29)30)10-15-12-24-19-5-3-2-4-18(15)19/h2-5,12,14,16-17,20,24H,6-11,13H2,1H3,(H,25,28)(H,29,30) |
Clave InChI |
AUPYDDAJSYUMRI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)N2CC(CC2=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide](/img/structure/B12499380.png)

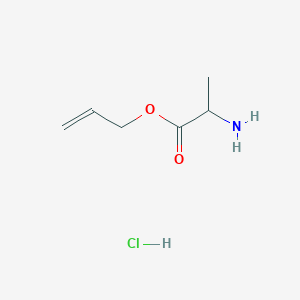
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B12499396.png)
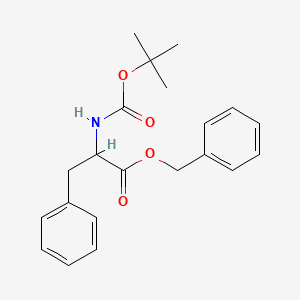
![Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12499414.png)
![Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499424.png)
![2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12499428.png)
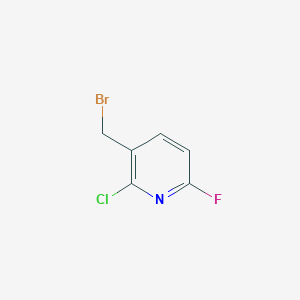
![2,4-Bis[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12499433.png)
![Ethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499436.png)
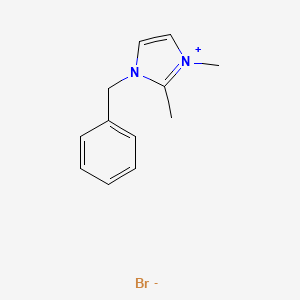
![6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one](/img/structure/B12499452.png)
